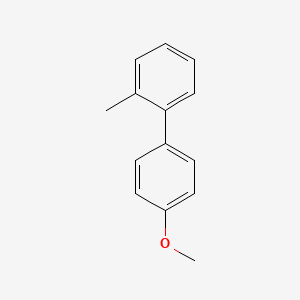










|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[C:10]1([CH3:18])[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Mg]Cl>C1CC=CCCC=C1.C1CC=CCCC=C1.[Ni].C1COCC1>[C:10]1([CH3:18])[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
1.43 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C=CC=C1)[Mg]Cl)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at room temperature over 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
(100 mL) equipped with a magnetic stir bar
|
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at room temperature for 15 h. before the reaction mixture
|
|
Duration
|
15 h
|
|
Type
|
CUSTOM
|
|
Details
|
was quenched with 10 mL of H2O
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture above was extracted with 3×50 mL of diethyl ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ether extracts were dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the ether and THF removed from the filtrate by rotary evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residues were chromatographed on silicon gel
|
|
Type
|
CONCENTRATION
|
|
Details
|
The eluate was concentrated by rotary evaporation
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=C(C=CC=C1)C1=CC=C(C=C1)OC)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.85 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |